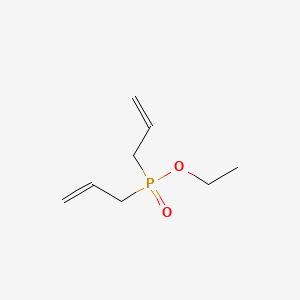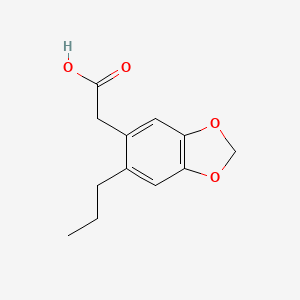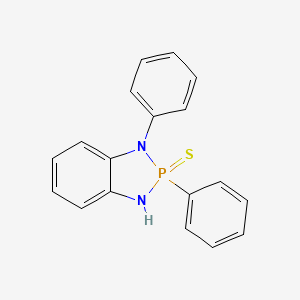![molecular formula C31H32N4O4 B14168405 1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] CAS No. 95238-54-3](/img/structure/B14168405.png)
1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanediyldibenzene core with two 3-(4-ethoxyphenyl)urea groups attached, making it a bis-urea derivative. The presence of ethoxyphenyl groups enhances its chemical reactivity and potential for forming hydrogen bonds, which is crucial for its applications in catalysis and material science.
准备方法
The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] typically involves a multi-step process. One common method starts with the reaction of methanediyldibenzene with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and consistency in large-scale production.
化学反应分析
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.
Substitution: The ethoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various oxidized, reduced, or substituted urea derivatives.
科学研究应用
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that can be used in catalysis and material science.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and designing new drugs.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] exerts its effects is primarily through its ability to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in catalysis and material science. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions, proteins, and other organic molecules.
相似化合物的比较
Similar compounds to 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] include other bis-urea derivatives such as:
- 1,1’-(Ethane-1,2-diyl)bis[3-phenylthiourea]
- 1,1’-(Propane-1,3-diyl)bis[3-phenylthiourea]
- 1,1’-(Butane-1,4-diyl)bis[3-phenylthiourea]
These compounds share a similar bis-urea structure but differ in the length and type of the central alkyl chain and the nature of the substituents on the urea groups
属性
CAS 编号 |
95238-54-3 |
|---|---|
分子式 |
C31H32N4O4 |
分子量 |
524.6 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-3-[4-[[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C31H32N4O4/c1-3-38-28-17-13-26(14-18-28)34-30(36)32-24-9-5-22(6-10-24)21-23-7-11-25(12-8-23)33-31(37)35-27-15-19-29(20-16-27)39-4-2/h5-20H,3-4,21H2,1-2H3,(H2,32,34,36)(H2,33,35,37) |
InChI 键 |
CHAGDSUGZPDLHG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)

![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)


![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)

![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)

